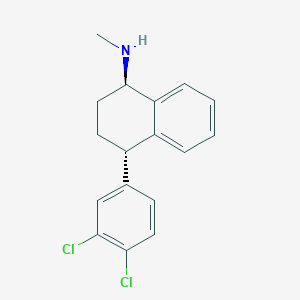

rac-trans-Sertraline

Description

Contextualizing Sertraline (B1200038) Stereoisomerism and Its Significance

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is of paramount importance in drug design and development. innovareacademics.in Enantiomers, stereoisomers that are non-superimposable mirror images of each other, can exhibit significantly different biological activities and pharmacokinetic profiles. nih.govinnovareacademics.in In some cases, one enantiomer may be therapeutically active while the other is inactive or even associated with adverse effects. innovareacademics.ingoogle.com Sertraline's structure contains two chiral centers, resulting in cis and trans diastereomers, each with a pair of enantiomers. The cis isomers have the substituents on the same side of the tetrahydronaphthalene ring system, while the trans isomers have them on opposite sides. nih.gov The (1S,4S)-cis configuration corresponds to the eutomer (the therapeutically active enantiomer) of sertraline. nih.govnih.govresearchgate.net

The significance of understanding sertraline stereoisomerism lies in ensuring the production of the highly pure, active (1S,4S)-cis enantiomer for pharmaceutical use. The presence of other stereoisomers, particularly the trans isomers, is generally considered an impurity in the final API. nih.govresearchgate.net Therefore, synthetic routes and purification processes are designed to minimize the formation of or effectively remove these unwanted stereoisomers.

The Role of rac-trans-Sertraline in Sertraline Production and Metabolism

This compound is frequently encountered as an intermediate or a byproduct in the chemical synthesis of sertraline. Many synthetic routes involve the formation of a racemic mixture of both cis and trans isomers, which then requires separation to isolate the desired (1S,4S)-cis enantiomer. google.comgoogle.comdrugfuture.com For instance, some processes involve the reduction of an imine precursor, which can yield a mixture of cis and trans racemates. google.com Resolution techniques, such as classical resolution with chiral acids like mandelic acid or using chromatographic methods, are employed to separate the cis and trans isomers and subsequently the enantiomers. google.comgoogle.com

While this compound is primarily considered a synthetic impurity, research into its metabolic fate is also relevant. Although the parent drug, sertraline, is extensively metabolized in the liver, primarily via N-demethylation to form N-desmethylsertraline, studies have also investigated the metabolism of the trans isomers. mims.comdrugbank.com The primary inactive metabolite of sertraline is N-desmethylsertraline. mims.comdrugbank.com There is also a rac-trans-N-Desmethyl sertraline hydrochloride, which is a metabolite of sertraline. biocompare.combiosynth.comscbt.com

Detailed research findings related to the formation and separation of this compound during synthesis highlight the challenges in achieving high stereochemical purity. Data from synthetic studies often report the ratios of cis to trans isomers obtained at different steps.

| Synthetic Step Example | Isomer Ratio (cis:trans) | Notes |

|---|---|---|

| Reduction of Imine Precursor (Example 1) | 9:1 | Followed by crystallization drugfuture.com |

| Reduction of Imine Precursor (Example 2) | Mixture | Requires chromatographic separation google.com |

These data underscore the necessity of efficient separation techniques to isolate the desired cis isomer from the trans impurities.

Scope and Research Objectives Pertaining to this compound Research

Research concerning this compound primarily focuses on:

Optimization of Synthetic Routes: Developing and refining synthetic processes to minimize the formation of the trans isomer or to enable more efficient separation of the desired cis enantiomer. researchgate.netresearchgate.net This includes exploring stereoselective reactions and novel catalysts. researchgate.netthieme-connect.comthieme-connect.comresearchgate.net

Development of Analytical Methods: Establishing robust analytical techniques, such as chiral chromatography, to accurately quantify the amounts of cis and trans isomers and their respective enantiomers in reaction mixtures and final products. researchgate.netresearchgate.net

Characterization of Physical and Chemical Properties: Determining the specific physical and chemical characteristics of this compound to aid in its identification, synthesis, and separation. nih.govcenmed.comlgcstandards.comcymitquimica.com

The overarching objective of this research is to ensure the production of high-quality, stereochemically pure (1S,4S)-cis-sertraline for therapeutic use, while also understanding the behavior of related stereoisomers like this compound in pharmaceutical contexts.

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904948 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140631-53-4, 107508-17-8 | |

| Record name | Sertraline, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140631534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERTRALINE, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6S45X78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization of Rac Trans Sertraline

Elucidation of Chirality and Diastereomerism in Sertraline (B1200038)

The molecular structure of sertraline contains two stereogenic centers, leading to the existence of four stereoisomers. These are arranged as two sets of diastereomers: cis and trans. The cis diastereomers are the (1S,4S) and (1R,4R) enantiomers, while the trans diastereomers are the (1S,4R) and (1R,4S) enantiomers. The presence of these two chiral centers and their relative orientation (cis or trans) define the diastereomeric relationships, while the mirror image relationship between the (1S,4S) and (1R,4R) forms, and between the (1S,4R) and (1R,4S) forms, defines the enantiomeric pairs within each diastereomeric set. This stereochemical complexity is crucial because the biological activity and pharmacological properties of each stereoisomer can differ significantly. mdpi.comrsc.orgnih.gov

Configurational Assignments of trans-Sertraline Enantiomers (1S,4R and 1R,4S)

The trans-sertraline diastereomer exists as a pair of enantiomers with the absolute configurations (1S,4R) and (1R,4S). In these assignments, the numbers 1 and 4 refer to the positions of the chiral carbons in the tetralin ring. The 'S' and 'R' designations denote the absolute configuration at these chiral centers according to the Cahn-Ingold-Prelog priority rules. The (1S,4R)-sertraline enantiomer is also referred to as (−)-trans-sertraline, while the (1R,4S)-sertraline enantiomer is known as (+)-trans-sertraline. mdpi.comrsc.orgnih.gov

Research has explored the pharmacological profiles of these trans enantiomers. The (+)-1R, 4S-enantiomer has been shown to effectively inhibit the reuptake of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). mdpi.com In contrast, the (−)-1S, 4R-enantiomer exhibits greater selectivity for norepinephrine inhibition. mdpi.com

A summary of the sertraline stereoisomers and their configurations is provided below:

| Diastereomer | Enantiomer | Absolute Configuration | Optical Rotation |

| cis | Enantiomer 1 | (1S,4S) | (+) |

| cis | Enantiomer 2 | (1R,4R) | (-) |

| trans | Enantiomer 1 | (1R,4S) | (+) |

| trans | Enantiomer 2 | (1S,4R) | (-) |

Note: The optical rotation (+)/(-) is generally associated with specific enantiomers, but can vary depending on conditions. The configurations (1S,4S) and (1R,4R) are assigned based on established stereochemical principles.

Stereoselective Formation and Presence of trans-Sertraline in Biological Systems

The synthesis of sertraline can result in the formation of all four stereoisomers. While the therapeutically active compound is the (1S,4S)-cis enantiomer, substantial amounts of the other stereoisomers, including the trans isomers (1S,4R) and (1R,4S), can be produced during preparation and are often considered impurities. nih.govnih.govresearchgate.net

Stereoselective synthesis methods have been developed to favor the formation of the desired cis-(1S,4S) isomer. However, the trans isomers can still be present in varying amounts depending on the synthetic route and purification processes employed. google.com

Studies investigating the presence of sertraline stereoisomers in biological systems, such as in Wistar rats after administration of rac-sertraline, have indicated the presence of trans isomers (1S,4R) and (1R,4S) in the plasma. nih.govresearchgate.net This suggests that while the administered form might be the pure cis-(1S,4S) enantiomer, or a racemic mixture containing cis and trans forms, the trans isomers can be absorbed and detected in biological matrices. The pharmacokinetics, including absorption, distribution, metabolism, and excretion, can be stereoselective, meaning that the body may handle each stereoisomer differently. nih.gov

The separation and analysis of sertraline stereoisomers, including the trans enantiomers, are often achieved using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases. nih.govnih.gov These methods are crucial for determining the enantiomeric purity of sertraline preparations and for studying the behavior of individual stereoisomers in biological systems. nih.gov

Synthetic Methodologies for Rac Trans Sertraline and Chiral Precursors

Strategies for Diastereoselective Synthesis of Sertraline (B1200038) Intermediates

Diastereoselective approaches aim to favor the formation of one diastereomer over others. In the context of sertraline synthesis, this often involves controlling the relative stereochemistry of the C1 and C4 carbons.

Diastereoselective Hydrogenation of rac-Sertraline Imine

The hydrogenation of the rac-sertraline imine is a common route to access the sertraline core structure. This reaction can be performed with varying degrees of diastereoselectivity depending on the conditions and catalyst used. For instance, the reduction of the ketimine, 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenylidene]methanamine, can yield a mixture of cis and trans diastereomers. google.com

Research has explored the diastereoselective hydrogenation of rac-sertraline imine using a palladium/calcium carbonate (Pd/CaCO3) catalyst and hydrogen in supercritical carbon dioxide (scCO2). lookchem.com This continuous flow process demonstrated excellent chemo- and diastereoselectivity, achieving a cis:trans ratio of 97:3 with minimal by-product formation. nottingham.ac.ukresearchgate.net The use of scCO2 is suggested to contribute to this selectivity due to its heat transfer properties. lookchem.com

Another approach involves the hydrogenation of an N-oxide derivative of the imine. google.com Using Raney nickel or 10% palladium on carbon as catalysts, an 81% yield of the cis product was reported. google.com

Reductive Amination Approaches Yielding cis/trans Mixtures

Reductive amination of the tetralone precursor, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalen-1-one, with methylamine (B109427) is another method used to synthesize sertraline, typically resulting in a mixture of cis and trans isomers. researchgate.netgoogle.comnih.gov This reaction involves the formation of an imine intermediate, which is then reduced to the amine.

One reported reductive amination process using methylamine yields the product in a 95:5 cis:trans ratio. researchgate.netnih.gov Another process involving the reductive amination of the naphthalenone with a mixture of methylammonium (B1206745) formate (B1220265) and triethylammonium (B8662869) formate in N-methylformamide medium under catalysis can yield cis and trans isomers. google.com A process using aqueous methylamine at elevated temperatures (70-80°C) followed by catalytic hydrogenation with Pd/BaSO4 in methanol (B129727) has been reported to yield a mixture of cis and trans sertraline racemates with a cis/trans ratio greater than 3:1. google.com

The resulting mixture of cis and trans isomers often requires further separation, such as fractional crystallization, to isolate the desired diastereomer. google.comgoogle.com

Enantioselective Synthesis and Resolution Techniques

Enantioselective synthesis and resolution techniques are crucial for obtaining the desired enantiomer of sertraline, which is the (1S,4S) isomer. These methods aim to control the absolute stereochemistry during the synthesis or separate the enantiomers from a racemic mixture.

Asymmetric Reduction of Tetralone Precursors to Chiral Alcohols

Asymmetric reduction of substituted tetralones can provide chiral alcohol precursors that can be subsequently converted to sertraline. For example, the asymmetric reduction of racemic tetralone using a recoverable dendrimeric supported prolinol as a catalyst has been reported to yield separable cis and trans isomers with high enantiomeric excess (up to 97% ee). researchgate.net

The reduction of racemic β-keto esters with a tetralone structure using chiral ruthenium(II) catalysts has also been explored, achieving high anti selectivity and enantioselectivity (up to 97%) to yield trans β-hydroxy esters which can serve as starting materials for enantiomerically pure compounds. researchgate.net

Chemoenzymatic Bioreductions for Chiral Precursors (e.g., Ketoreductases)

Chemoenzymatic approaches utilizing enzymes like ketoreductases (KREDs) have been developed for the preparation of chiral precursors to sertraline. st-andrews.ac.ukdiva-portal.orgresearchgate.net The bioreduction of racemic tetralone using KREDs can exhibit excellent enantioselectivity and diastereomeric ratio. st-andrews.ac.ukdiva-portal.orgresearchgate.net For instance, a bioreduction of racemic tetralone showed >99% ee and a 99:1 diastereomeric ratio at 29% conversion. st-andrews.ac.ukdiva-portal.orgresearchgate.net The resulting chiral alcohol can then be oxidized to an enantiopure ketone, which is an immediate precursor of sertraline. st-andrews.ac.ukdiva-portal.orgresearchgate.net

Data from a KRED bioreduction of racemic tetralone (rac-2) to the (S,S)-alcohol (S,S)-4 is presented below, illustrating the stereoselectivity achieved:

| Reaction Time (h) | Conversion (%) | cis/trans Ratio | ee (%) |

| 7 | 29 | 99:1 | >99 |

This highlights the potential of biocatalysis in producing chiral intermediates with high purity.

Novel Biocatalytic Approaches for Remote Stereoselection (e.g., ω-Transaminases)

Novel biocatalytic approaches, such as those employing ω-transaminases, are being investigated for the synthesis of sertraline intermediates, particularly for achieving remote stereoselection. ucc.ieresearchgate.netresearchgate.net A novel ω-transaminase discovered in a marine sponge isolate has demonstrated remote stereoselection, which can be applied to the resolution of an intermediate in the synthesis of sertraline. ucc.ieresearchgate.netresearchgate.netgoogle.com This enzyme is capable of enantioselectively resolving a racemic amine or ketone where the stereocenter is removed from the reacting site. google.com

The application of this ω-transaminase to the resolution of the tetralone intermediate, a key precursor to sertraline, highlights its synthetic potential. ucc.ieresearchgate.netresearchgate.netgoogle.com This biocatalyst has shown excellent discrimination at the remote stereocenter, leading to the tetralone with good enantiomeric excess. researchgate.net

While direct biocatalytic amination using imine reductases and transaminases has been explored, some routes have been reported as unsuccessful. st-andrews.ac.ukdiva-portal.orgdiva-portal.org However, the potential for ω-transaminases in achieving remote stereoselectivity for sertraline synthesis remains an active area of research. ucc.ieresearchgate.netresearchgate.net

Classical Resolution of Racemates (e.g., via Chiral Acids like D-(-)mandelic acid)

Classical resolution is a traditional method used to separate enantiomers from a racemic mixture. This technique typically involves the formation of diastereomeric salts by reacting the racemate with an enantiomerically pure chiral resolving agent, such as a chiral acid for a racemic base or a chiral base for a racemic acid. libretexts.org Diastereomers have different physical properties, including solubility and melting points, which allows for their separation through methods like fractional crystallization. libretexts.org

In the context of sertraline synthesis, classical resolution is often applied to the cis racemate amine free base using an optically-selective precipitant acid. google.comgoogle.com D-(-)-mandelic acid is a commonly employed chiral acid for the resolution of racemic amines, including precursors to sertraline. google.comunipd.itgoogle.comacs.org The reaction between the racemic cis amine and D-(-)-mandelic acid forms two diastereomeric salts: the salt of the (1S,4S) enantiomer and the salt of the (1R,4R) enantiomer. These diastereomeric salts exhibit different solubilities in a suitable solvent, allowing the less soluble salt, typically the one containing the desired (1S,4S) enantiomer, to crystallize out of the solution. libretexts.org

The process of classical resolution using D-(-)-mandelic acid for cis sertraline racemates has been reported to yield the cis (+) sertraline base. google.com While effective, obtaining high optical purity can sometimes be challenging with this method, and multiple recrystallizations may be necessary to enrich the desired diastereomer in the solid phase. libretexts.orgresearchgate.net

Advanced Separation Techniques for Stereoisomers

Beyond classical resolution, advanced separation techniques offer alternative and often more efficient approaches for separating stereoisomers, including those encountered in rac-trans-sertraline synthesis and purification.

Continuous Chromatography on Chiral Stationary Phases

Continuous chromatography on chiral stationary phases (CSPs) is a powerful technique for separating enantiomers. ptfarm.plrotachrom.com Unlike traditional batch chromatography, continuous methods allow for a more efficient and often larger-scale separation process. scielo.brskpharmteco.com CSPs are specially designed stationary phases that contain a chiral selector capable of interacting differently with each enantiomer of a chiral compound, leading to their separation as they pass through the chromatographic column. rotachrom.com

In the synthesis of sertraline, continuous chromatography on CSPs has been utilized to separate enantiomers of intermediates. For example, continuous chromatography on a chiral stationary phase using a system of multiple columns has been employed to separate enantiomers of a tetralone precursor in sertraline synthesis. ptfarm.pl This approach has demonstrated the capability to achieve high enantiomeric purity (e.g., 99.7% for the (4S)-tetralone raffinate) and high productivity. ptfarm.pl Various types of CSPs, including polysaccharide-based phases like amylose (B160209) tris(3-chloro-5-methylphenylcarbamate), have been successfully applied for the enantiomeric separation of sertraline and its related impurities under different chromatographic modes like reversed-phase HPLC. nih.govnih.gov

Simulated Moving Bed (SMB) Technology for Enantiomer Separation

Simulated Moving Bed (SMB) technology is a continuous chromatographic process that simulates the countercurrent movement of the stationary phase against the mobile phase. scielo.brmpg.de This technique is particularly well-suited for binary separations, such as the separation of enantiomers from a racemic mixture, on a preparative scale. scielo.brskpharmteco.com SMB systems typically consist of multiple chromatographic columns connected in a closed loop, with inlet and outlet ports strategically switched to simulate the continuous countercurrent flow. mpg.deacs.org

The use of SMB technology for separating enantiomers of intermediates, such as racemic tetralone, has been reported in the context of sertraline synthesis. nottingham.ac.uk This highlights SMB as a viable and efficient method for obtaining enantiomerically pure precursors or the final active pharmaceutical ingredient.

Pharmacological and Mechanistic Studies of Rac Trans Sertraline and Its Enantiomers

Differential Pharmacodynamics of trans-Sertraline Enantiomers

Sertraline (B1200038) exists as a mixture of cis and trans isomers, with the trans isomer being the pharmacologically relevant form. The trans isomer, rac-trans-Sertraline, is a racemic mixture of (1S,4S)-sertraline and (1R,4R)-sertraline. These enantiomers can exhibit differential activity at various transporter and receptor sites.

Sertraline is characterized as a selective serotonin (B10506) reuptake inhibitor (SSRI) due to its high affinity for SERT compared to the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govhres.ca Studies have investigated the inhibitory profiles of sertraline enantiomers at these transporters.

| Transporter | (1S,4S)-Sertraline (Ki, nM) | (1R,4R)-Sertraline (Ki, nM) | Selectivity (SERT/NET) | Selectivity (SERT/DAT) |

| SERT | 0.29 wikipedia.org | Not specified in source | - | - |

| NET | 420 wikipedia.org | Not specified in source | ~1450-fold wikipedia.org | - |

| DAT | 25 wikipedia.org | Not specified in source | - | ~86-fold wikipedia.org |

The (1S,4S) enantiomer is significantly more potent at inhibiting SERT compared to DAT and NET. wikipedia.org While sertraline is classified as an SSRI, it has been noted to have relatively high affinity for the DAT compared to other antidepressants, although its affinity for SERT is substantially greater. wikipedia.orgwikipedia.org The clinical significance of the (1R,4R)-sertraline enantiomer's activity at these transporters is considered negligible due to its substantially weaker potency compared to the (1S,4S) enantiomer. wikipedia.org

Beyond monoamine transporters, sertraline has also been shown to interact with sigma receptors, particularly the sigma-1 receptor. wikipedia.orgpsychopharmacologyinstitute.com

| Receptor | Sertraline Affinity |

| Sigma-1 | Antagonist activity wikipedia.org |

| Sigma-2 | No significant affinity wikipedia.org |

Comparative Inhibition Profiles at Serotonin, Norepinephrine, and Dopamine Transporters (SERT, NET, DAT)

Molecular Interactions with Serotonin Transporter (SERT)

The primary mechanism of action of sertraline involves its interaction with the serotonin transporter (SERT). mims.comnih.gov Structural and biochemical studies have provided insights into how sertraline binds to and modulates SERT function.

Sertraline binds to the SERT, inhibiting the reuptake of serotonin. mims.comnih.gov Structural studies, often utilizing the bacterial homolog LeuT as a model, suggest that sertraline binds to a site in the extracellular vestibule of the transporter. nih.govneliti.com This site is considered the primary binding site, located within the transmembrane domain. nih.govbiorxiv.org

While the primary interaction is at this central binding site, there is also evidence suggesting that SSRIs, including sertraline, may interact with an allosteric site on SERT. researchgate.netnews-medical.net This allosteric site is located in the extracellular vestibule, distinct from the primary binding site. nih.gov Binding to the allosteric site can influence the binding and dissociation kinetics of ligands at the primary site. nih.govdrugbank.com However, compared to other SSRIs like citalopram (B1669093), sertraline has been described as a less potent allosteric inhibitor of ligand dissociation from the central site. biorxiv.org

The function of neurotransmitter sodium symporters (NSS), including SERT, is dependent on the presence of ion gradients, particularly sodium and chloride ions. nih.govjneurosci.org Studies have shown that the binding affinity of certain antidepressants, including sertraline, to SERT can be modulated by the presence of chloride ions. jneurosci.orgresearchgate.net

Sertraline binds more avidly to SERT in the presence of Cl⁻. jneurosci.orgresearchgate.net The increase in affinity for sertraline in the presence of chloride ions has been reported to be around 1.7-fold. jneurosci.orgresearchgate.net This suggests that chloride ions play a role in facilitating the optimal binding of sertraline to the transporter. A specific chloride ion binding site has been identified in SERT, and this site is crucial for the chloride-dependent transport activity and the enhanced affinity of certain antidepressants. nih.govjneurosci.org

The activity of SERT is regulated not only by direct inhibition but also by mechanisms that control its expression level and localization on the cell membrane. SERT undergoes endocytosis, a process by which it is internalized from the cell surface into vesicles. frontiersin.orgnih.gov This trafficking can influence the number of functional transporters available at the plasma membrane to clear serotonin from the synaptic cleft. frontiersin.orgaginganddisease.org

Exposure to SSRIs, including sertraline, has been shown to reduce the level of SERT molecules present at the neuronal cell surface. frontiersin.org This reduction is attributed, at least in part, to increased SERT internalization and redistribution within the cell. frontiersin.org Sertraline has been reported to induce SERT endocytosis in serotonergic neurons and other cell lines. nih.gov This process may occur via a dynamin-independent pathway, suggesting the involvement of alternate endocytic mechanisms. nih.govresearchgate.net The modulation of SERT membrane localization through endocytosis represents another layer of regulation influenced by sertraline. frontiersin.orgaginganddisease.org

Interactions with Platelet Transporters (e.g., Integrin AlphaIIbBeta3)

The serotonin transporter (SERT) plays a crucial role in platelet function by regulating platelet 5-HT stores. Studies using SERT-deficient mice have demonstrated the importance of constitutive SERT expression for efficient ADP- and thrombin-triggered platelet aggregation. nih.gov Pharmacological inhibition of SERT uptake activity by compounds like citalopram diminishes platelet aggregation. nih.gov Fibrinogen, an activator of integrin αIIbβ3, has been shown to enhance SERT activity in human platelets. nih.govnih.gov Furthermore, integrin αIIbβ3 interacts directly with the C terminus of SERT. nih.govnih.gov Knockout mice lacking integrin β3 exhibit diminished platelet SERT activity. nih.govnih.gov Conversely, HEK293 cells engineered to express human SERT and an activated form of integrin β3 show enhanced SERT function, coinciding with elevated SERT surface expression. nih.govnih.gov These findings suggest a role for αIIbβ3/SERT associations and αIIbβ3 activation in controlling SERT activity in vivo. nih.govnih.gov While these studies primarily focus on the interaction between integrin αIIbβ3 and SERT in the context of serotonin transport and platelet aggregation, they provide a basis for investigating potential interactions of sertraline, including the rac-trans isomer, with these platelet components.

Role of Specific Amino Acid Residues in SERT Binding (e.g., Ile172)

The binding of SSRIs like sertraline to the serotonin transporter (SERT) involves interactions with specific amino acid residues within the transporter protein. Homology models of SERT based on the bacterial homolog LeuT suggest that several residues where mutations perturb SSRI binding affinity are localized within or near the 5HT-binding pocket. nih.gov Studies investigating the structural basis for recognition of diverse antidepressants by human SERT have utilized X-ray structures of SERT in complex with various SSRIs, including sertraline. biorxiv.org These structures provide insights into how different SSRIs bind within the central binding site of SERT. biorxiv.org Specifically, residues within the presumed extracellular vestibule in human SERT are largely homologous to those in LeuT, particularly within the halogen-binding pocket. researchgate.netnih.gov Mutation at this halogen-binding pocket in SERT dramatically reduces the transporter's affinity for SSRIs. researchgate.netnih.gov Ile179 in SERT (Ile111 in LeuT) is located within this pocket, and mutations at this position significantly reduce the affinity of SERT for sertraline, as measured by transport inhibition. researchgate.net For example, mutation of Ile179 to alanine (B10760859) or aspartate resulted in a substantial decrease in affinity. researchgate.net These findings highlight the critical role of specific amino acid residues, such as Ile172 (corresponding to Ile179 in human SERT based on some numbering schemes), in the binding of sertraline to SERT. nih.gov

Halogen Bonding Interactions with SERT (e.g., E493, T497)

Halogen atoms present in SSRIs are key determinants for their specificity for SERT. researchgate.netnih.gov In the structure of LeuT, a bacterial SERT homolog, in complex with sertraline, the two chlorine atoms on the phenyl ring of sertraline insert into a specific pocket. nih.gov This halogen-binding pocket (HBP) is formed by several amino acid residues. nih.gov The amino acid sequence in this HBP is highly conserved between LeuT and SERT. researchgate.netnih.gov Studies investigating the role of halogen atoms in the binding of SSRIs to SERT have identified specific residues that participate in halogen bond interactions. nih.govresearchgate.net Analysis of ligand-receptor complexes has shown that the backbone carbonyl oxygen atoms of E493 and T497 in SERT are involved in forming halogen bonds with SSRIs. nih.govresearchgate.net This suggests that these residues play a role in the binding of sertraline to SERT through halogen bonding interactions involving its chlorine atoms.

Receptor Binding Studies Beyond Monoamine Transporters (e.g., Lack of Affinity for GABA, Cholinergic, Benzodiazepine (B76468) Receptors)

Beyond its primary target, the serotonin transporter, sertraline has been investigated for its affinity for other receptors to understand its broader pharmacological profile. In vitro studies have consistently shown that sertraline has little to no significant affinity for a range of receptors, including GABAergic, cholinergic (muscarinic), dopaminergic, histaminergic, and benzodiazepine receptors. hres.cafda.govdrugbank.com This lack of significant affinity for these receptors is thought to contribute to sertraline having fewer anticholinergic, sedative, and cardiovascular effects compared to some other psychotropic drugs. fda.govdrugbank.com

Investigations into Non-Canonical Pharmacological Mechanisms

Research has also explored pharmacological mechanisms of sertraline that are independent of its canonical interaction with the serotonin transporter.

Sertraline has been shown to exhibit antiproliferative activity and affect protein synthesis. nih.gov Exposure to sertraline leads to a concentration-dependent decrease in protein synthesis. nih.gov This inhibition of translation is associated with decreased levels of the eukaryotic initiation factor (eIF) 4F complex, altered localization of eIF4E, and increased eIF2alpha phosphorylation. nih.gov Increased eIF2alpha phosphorylation, in turn, leads to increased REDD1 expression, which impacts the mammalian target of rapamycin (B549165) (mTOR) pathway by affecting TSC1/2 signaling. nih.gov Sertraline also independently targets the mTOR signaling pathway downstream of Rheb. nih.govresearchgate.net Studies in MCF-7 cells have shown that sertraline treatment leads to a dose-dependent decrease in the phosphorylation of S6K1 and its target, S6, as well as a decrease in 4E-BP1 phosphorylation, reducing the hyperphosphorylated form and increasing the hypophosphorylated form. researchgate.net The inhibitory effect on mTOR activity is observed relatively quickly after treatment. researchgate.net This modulation of eukaryotic initiation factors and the mTOR pathway represents a non-canonical mechanism of action for sertraline.

Investigations into sertraline's effects in organisms lacking a serotonin transporter, such as the yeast Saccharomyces cerevisiae, have revealed SERT-independent activities, including the induction of autophagy. plos.orgprinceton.edu Sertraline accumulates within yeast cells and affects vesiculogenic membranes. plos.org This accumulation and the resulting membrane curvature stress trigger an adaptive autophagic response in yeast. plos.org While yeast lacks serotonin, observing a reaction to sertraline in this organism suggests pharmacological activity beyond serotonin regulation. princeton.edu Studies have indicated that sertraline can induce autophagic flux. researchgate.net Mechanistically, sertraline may antagonize mitochondrial VDAC1, leading to reduced cellular ATP, activation of AMPK, and inhibition of the mTOR-RPS6KB1 signaling pathway, ultimately inducing autophagy. researchgate.net This induction of autophagy in non-serotonergic systems like yeast models provides evidence for non-canonical mechanisms of sertraline action.

Reduction of Synaptic Transmission Efficacy and Synaptogenesis

Studies utilizing identified neurons from the mollusk Lymnaea stagnalis have investigated the effects of sertraline ((1S,4S) enantiomer) on synaptic function and formation. Research indicates that sertraline can reduce the efficacy of synaptic transmission at both established and newly formed cholinergic synapses in this model system. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net Furthermore, exposure to sertraline has been shown to decrease the incidence of synaptogenesis. frontiersin.orgfrontiersin.orgresearchgate.net

Electrophysiological recordings from soma-soma paired neurons demonstrated that sertraline significantly reduced the amplitude of excitatory postsynaptic potentials (EPSPs) in LPeD1 neurons induced by stimulation of VD4 neurons, representing a reduction in synaptic transmission efficacy. frontiersin.orgresearchgate.net This effect was observed at concentrations such as 1.65 µg/mL and 2.475 µg/mL. frontiersin.orgfrontiersin.orgresearchgate.net For instance, exposure to 1.65 µg/mL sertraline resulted in significantly lower EPSP amplitudes (4.25 ± 0.98 mV) at newly formed synapses compared to control (8.18 ± 1.18 mV). frontiersin.orgfrontiersin.org At established synapses, 1.65 µg/mL sertraline also significantly lowered EPSP amplitudes (4.31 ± 0.73 mV) compared to pre-exposure levels (7.91 ± 1.44 mV). frontiersin.org

Sertraline exposure also impacted the formation of new synapses. The incidence of synaptogenesis between VD4 and LPeD1 neurons was significantly reduced by both 1.65 µg/mL and 2.475 µg/mL sertraline. frontiersin.orgfrontiersin.orgresearchgate.net This reduction in synaptogenesis incidence appeared to be dose-independent within the tested concentration range. frontiersin.orgfrontiersin.org Notably, the decrease in synaptogenesis incidence observed with sertraline treatment was reversible following drug washout. frontiersin.orgfrontiersin.orgresearchgate.net

These findings suggest that, in certain neuronal models, sertraline may exert non-specific effects on synaptic structure and function, distinct from its primary mechanism of serotonin reuptake inhibition. frontiersin.orgfrontiersin.orgresearchgate.netconsensus.app Potential mechanisms underlying these effects could involve the interaction of sertraline with ion channels, such as pre-synaptic Na+ channels and various K+ channels, which play crucial roles in regulating neuronal excitability and neurotransmitter release. researchgate.net

Table 1: Effect of Sertraline on Synaptic Transmission Efficacy in Lymnaea Neurons

| Condition (Sertraline Concentration) | Synapse Type | EPSP Amplitude (mV) | Statistical Significance (vs Control/Pre-exposure) |

| Control | Newly Formed | 8.18 ± 1.18 | - |

| 1.65 µg/mL Sertraline | Newly Formed | 4.25 ± 0.98 | p = 0.033 frontiersin.orgfrontiersin.org |

| Pre-exposure | Established | 7.91 ± 1.44 | - |

| 1.65 µg/mL Sertraline | Established | 4.31 ± 0.73 | p = 0.006 frontiersin.org |

Table 2: Effect of Sertraline on Synaptogenesis Incidence in Lymnaea Neurons

| Sertraline Concentration | Synaptogenesis Incidence (%) | Statistical Significance (vs Control) | Reversibility (after washout) |

| Control | Not specified in detail | - | - |

| 1.65 µg/mL | Significantly reduced frontiersin.orgfrontiersin.org | p < 0.01 or p < 0.001 researchgate.net | Yes frontiersin.orgfrontiersin.orgresearchgate.net |

| 2.475 µg/mL | Significantly reduced frontiersin.orgfrontiersin.org | p < 0.01 or p < 0.001 researchgate.net | Yes frontiersin.orgfrontiersin.orgresearchgate.net |

Anticancer Potential and Caspase Signaling Pathway Involvement

Beyond its effects on the nervous system, research has explored the potential anticancer properties of sertraline ((1S,4S) enantiomer) in various cancer cell lines. Studies have demonstrated that sertraline exhibits cytotoxic effects and can induce apoptosis in a range of cancer types, including hepatocellular carcinoma, colon cancer, breast cancer, lung cancer, and leukemia. nih.govmdpi.combiorxiv.orgjst.go.jpoup.comspandidos-publications.comnih.govnih.govmdpi.comjci.orgresearchgate.netresearchgate.netacs.org

A key mechanism implicated in the anticancer effects of sertraline is the involvement of the caspase signaling pathway, a central regulator of apoptosis. Sertraline treatment has been shown to increase the activity of executioner caspases, such as caspase-3 and caspase-7, in various cancer cell lines. nih.govbiorxiv.orgjst.go.jpspandidos-publications.com For instance, exposure to 2 µM sertraline significantly increased caspase-3/7 activity in HepG2 human hepatocellular carcinoma cells. nih.govjst.go.jp In HT-29 colon cancer cells, sertraline treatment enhanced caspase-3 activation. nih.govspandidos-publications.com In HER2+ AU565 breast cancer cells, caspase-3/7 activity peaked between 12 and 24 hours following treatment with sertraline hydrochloride. biorxiv.org

Further research indicates that sertraline can trigger both the intrinsic and extrinsic apoptotic pathways. It has been shown to activate the intrinsic checkpoint protein caspase-9 and induce the release of cytochrome c from mitochondria into the cytosol. oup.com This process is associated with a decrease in anti-apoptotic proteins, such as Bcl-2. nih.govspandidos-publications.comnih.gov Additionally, sertraline can activate the extrinsic pathway via caspase-8. oup.comnih.gov The activation of these caspase cascades ultimately leads to the characteristic features of apoptosis, including DNA fragmentation. nih.govbiorxiv.orgspandidos-publications.com

While caspase activation is a prominent mechanism, the anticancer activity of sertraline may also involve other pathways. These include the modulation of mitogen-activated protein kinase (MAPK) cascades, such as the TNF-MAP4K4-JNK signaling pathway, downregulation of pro-survival proteins like Akt, induction of endoplasmic reticulum stress, and the modulation of autophagy. nih.govmdpi.comoup.comnih.govjci.orgresearchgate.net Some studies suggest that sertraline can induce autophagic flux by targeting pathways like AMPK/mTOR/S6K. mdpi.comnih.govjci.org

The observed anticancer effects and involvement of caspase signaling highlight potential therapeutic avenues for sertraline or its enantiomers, although further research is needed to fully elucidate the complex mechanisms and translate these findings into clinical applications.

Table 3: Examples of Sertraline's Effect on Caspase Activity in Cancer Cells

| Cell Line | Sertraline Concentration | Observed Effect on Caspase Activity | Timepoint(s) Observed | Source |

| HepG2 | 2 µM | Significant increase in caspase-3/7 | 12h, 24h | nih.govjst.go.jp |

| HT-29 | Not specified | Enhanced caspase-3 activation | Not specified | nih.govspandidos-publications.com |

| AU565 | 7 µM, 14 µM | Increased caspase-3/7 (peaked) | 12h-24h | biorxiv.org |

| Jurkat T | Not specified | Increase in caspase-3 expression | Not specified | nih.gov |

| Lung Cancer | Not specified | Activation of caspase-8 and -3 | Not specified | nih.gov |

Metabolic Pathways and Stereoselective Biotransformation of Rac Trans Sertraline

N-Demethylation and Formation of N-Desmethylsertraline (DMS)

The primary metabolic pathway for sertraline (B1200038), including the rac-trans stereoisomer, is N-demethylation, leading to the formation of N-desmethylsertraline (DMS) pharmgkb.orgdrugbank.comwikipedia.orgnih.govpsychiatriapolska.pl. DMS is recognized as the major circulating metabolite of sertraline drugbank.comhres.ca.

Role of Cytochrome P450 Enzymes (CYP3A4, CYP2B6, CYP2C19, CYP2D6)

The N-demethylation of sertraline is a process mediated by multiple cytochrome P450 (CYP) enzymes pharmgkb.orgnih.govpsychiatriapolska.plnih.govcsic.espharmgkb.orguspharmacist.comresearchgate.netfarmaciajournal.com. Studies utilizing human liver microsomes and cDNA-expressed CYP isoforms have identified the involvement of at least five CYP enzymes: CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 pharmgkb.orgnih.govcsic.espharmgkb.org.

The relative contribution of these enzymes to sertraline metabolism can vary depending on the specific study conditions, such as substrate concentration pharmgkb.orgnih.gov. At high in vitro sertraline concentrations, metabolism is primarily driven by CYP2C9, CYP3A4, and CYP2C19, with CYP2D6 and CYP2B6 making minor contributions pharmgkb.orgnih.gov. However, at lower concentrations, CYP2D6 and CYP2B6 may play a more prominent role in DMS formation, while CYP3A4's role may be smaller pharmgkb.orgnih.gov. Some research suggests that CYP2C19 may be the major enzyme involved in vivo, while in vitro studies have indicated a major role for CYP2B6 csic.es. No single CYP enzyme is thought to mediate more than 25-35% of sertraline's metabolism to desmethylsertraline (B1148675) pharmgkb.orgnih.gov.

In vivo studies have shown that inhibition of CYP3A4 can lead to increased serum sertraline concentrations nih.gov.

Stereoselective Metabolism and Metabolite Potency Profiles

Sertraline possesses two chiral centers, leading to the existence of stereoisomers pharmgkb.orgnih.gov. The clinically used form is the cis-(1S,4S) enantiomer pharmgkb.orgnih.gov. While the primary focus of metabolism studies is often on the parent compound and its major metabolite, the potential for stereoselective metabolism of rac-trans-sertraline exists, although detailed data specifically on the stereoselective metabolism of the trans isomers by CYP enzymes is less extensively documented in the provided sources compared to the cis enantiomers.

N-Desmethylsertraline (DMS), the primary metabolite, is pharmacologically active but is significantly less potent than sertraline as a serotonin (B10506) reuptake inhibitor pharmgkb.orgdrugbank.comwikipedia.orgpsychiatriapolska.plwikipedia.orgnih.gov. In vitro studies indicate that DMS is 10- to 20-fold less potent at blocking serotonin reuptake compared to sertraline nih.gov. In vivo studies in rats also suggest that DMS does not contribute significantly to the blockade of central 5-HT reuptake produced by sertraline and would be expected to play a negligible role in its clinical activity nih.gov. Its potency as a serotonin reuptake inhibitor is approximately 20-fold less than that of sertraline pharmgkb.org.

Other Biotransformation Pathways (N-Hydroxylation, Oxidative Deamination, Glucuronidation)

In addition to N-demethylation, sertraline undergoes other biotransformation pathways, including N-hydroxylation, oxidative deamination, and glucuronidation pharmgkb.orgdrugbank.comnih.govhres.capharmgkb.org.

Sertraline and its metabolite, desmethylsertraline, can be deaminated to α-hydroxy sertraline ketone pharmgkb.orgnih.govnih.govresearchgate.net. This reaction is catalyzed by CYP3A4 and CYP2C19, and in vitro studies suggest that monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) may also play a role pharmgkb.orgnih.govnih.govresearchgate.net. Desmethylsertraline can also be deaminated by CYP2E1 pharmgkb.org.

Glucuronidation is another important pathway. α-hydroxy sertraline ketone can be subsequently glucuronidated pharmgkb.orgnih.gov. Additionally, sertraline can be glucuronidated via a carbamic acid intermediate to form sertraline carbamoyl-O-glucuronide, a reaction catalyzed by UGT1A3, UGT1A6, UGT2B4, and UGT2B7 pharmgkb.orgnih.gov. Glucuronides of sertraline carbamic acid, N-hydroxy sertraline, and the alpha-hydroxy ketone diastereomers have been observed pharmgkb.org.

Role of Drug Transporters in this compound Disposition

Drug transporters play a role in the disposition of sertraline and its metabolites.

P-Glycoprotein (ABCB1) Interactions

Both sertraline and desmethylsertraline are substrates of the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene pharmgkb.orgpsychiatriapolska.plcsic.espharmgkb.orgresearchgate.netpharmgkb.orgnih.gov. They have been shown to bind with high affinity to P-gp pharmgkb.orgpharmgkb.orgnih.gov. P-glycoprotein is located at various tissue barriers, including the blood-brain barrier, where it limits the entry of a broad spectrum of substrates into the central nervous system researchgate.netpharmgkb.orgnih.gov.

Studies have indicated that sertraline can inhibit P-glycoprotein activity pharmgkb.orgresearchgate.netpsychiatryonline.org. This inhibition can be rapid and potent, as observed in in vitro studies using brain endothelial cells researchgate.net. The concentration required to reduce P-gp activity by 50% (IC50) for sertraline has been reported to be comparable to that of established P-gp inhibitors like quinidine, although these concentrations are significantly higher than normal therapeutic plasma levels nih.gov. While sertraline can inhibit P-glycoprotein, this inhibition is not always thought to have significant clinical effects pharmgkb.org.

Genetic polymorphisms in the ABCB1 gene have been investigated for their potential influence on sertraline outcomes, including efficacy and side effects csic.espsychiatryonline.org. Some studies suggest a potential link between ABCB1 variation and response to sertraline, although findings can be inconsistent csic.espsychiatryonline.org.

Stereoselective Pharmacokinetics of Sertraline and Its Metabolites

The pharmacokinetics of sertraline can exhibit stereoselectivity. While the clinically used form is the cis-(1S,4S) enantiomer, studies, particularly in animal models, have investigated the pharmacokinetics of different stereoisomers. For instance, a pharmacokinetic study in Wistar rats showed that the kinetics were stereoselective in terms of parameters like the area under the curve (AUC) and maximum serum concentration (Cmax), with higher plasma levels and AUC observed for cis-(1S,4S)-sertraline compared to cis-(1R,4R)-sertraline nih.gov.

In humans, the metabolism of sertraline by CYP enzymes, particularly CYP2C19 and CYP2B6, can influence its pharmacokinetics csic.es. Genetic polymorphisms in these enzymes can lead to different metabolizer phenotypes, affecting drug levels csic.es. For example, individuals who are poor metabolizers for CYP2C19 may have a slower rate of desmethylsertraline formation and consequently increased exposure to sertraline nih.gov. Polymorphisms in CYP2B6 have also been associated with differences in sertraline pharmacokinetics csic.es.

The elimination half-life of sertraline is approximately 26 hours, with a range typically between 22 and 36 hours drugbank.comwikipedia.orgnih.govhres.caresearchgate.net. The elimination half-life of its major metabolite, N-desmethylsertraline, is significantly longer, ranging from approximately 56 to 120 hours pharmgkb.orgdrugbank.comwikipedia.orgnih.govpsychiatriapolska.plresearchgate.netwikipedia.org.

Key Pharmacokinetic Parameters:

| Compound | Elimination Half-life (approximate) |

| Sertraline | 22-36 hours drugbank.comwikipedia.orgnih.govhres.caresearchgate.net |

| N-Desmethylsertraline | 56-120 hours pharmgkb.orgdrugbank.comwikipedia.orgnih.govpsychiatriapolska.plresearchgate.netwikipedia.org |

Involvement of CYP Enzymes in Sertraline N-Demethylation:

| CYP Enzyme | Contribution to N-Demethylation | Notes |

| CYP2B6 | Involved | May play a major role in vitro; polymorphisms influence pharmacokinetics pharmgkb.orgnih.govcsic.espharmgkb.org |

| CYP2C9 | Involved | Contribution noted, particularly at high in vitro concentrations pharmgkb.orgnih.govpharmgkb.org |

| CYP2C19 | Involved | May be the major enzyme in vivo; polymorphisms significantly impact pharmacokinetics pharmgkb.orgnih.govcsic.espharmgkb.org |

| CYP2D6 | Involved | Minor contribution at high in vitro concentrations; more prominent at lower concentrations pharmgkb.orgnih.govpharmgkb.org |

| CYP3A4 | Involved | Contribution noted, particularly at high in vitro concentrations; smaller role at lower concentrations; inhibition increases sertraline levels in vivo pharmgkb.orgnih.govpharmgkb.org |

Metabolite Potency:

| Compound | Serotonin Reuptake Inhibition Potency (relative to Sertraline) |

| Sertraline | 1x (reference) |

| N-Desmethylsertraline | Approximately 10- to 20-fold less potent pharmgkb.orgwikipedia.orgnih.gov |

Drug Transporter Interactions:

| Transporter | Interaction with Sertraline and DMS | Notes |

| P-Glycoprotein (ABCB1) | Substrate and Inhibitor | High affinity binding; plays a role at the blood-brain barrier; polymorphisms may influence outcomes pharmgkb.orgpsychiatriapolska.plcsic.espharmgkb.orgresearchgate.netpharmgkb.orgnih.govpsychiatryonline.org |

Computational and Theoretical Investigations of Rac Trans Sertraline

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations are used to study the electronic structure, stability, and dynamic behavior of molecules and their complexes.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide information about the distribution of electrons within a molecule, which influences its reactivity and interactions. Studies using DFT have been conducted on sertraline (B1200038), examining its electronic, optical, and vibrational properties. For sertraline, a direct band gap of 4.27 eV was obtained from first-principles calculations using the DFT approach. aps.org These studies can help to understand the fundamental electronic characteristics of sertraline stereoisomers, including rac-trans-sertraline. DFT can also be used to clarify the electronic driving forces in molecular interactions and predict reactive sites. researchgate.net

QM/MM Approaches for Reaction Mechanism Elucidation (e.g., Proton Abstraction)

QM/MM (Quantum Mechanics/Molecular Mechanics) approaches combine the accuracy of QM for a specific region of interest (e.g., a reaction center) with the efficiency of MM for the rest of the system (e.g., a protein or solvent). This hybrid approach is particularly useful for studying reaction mechanisms in complex biological systems. QM/MM MD simulations have been used to simulate proton abstraction reactions in related systems, such as the deamination reaction in ω-transaminases involved in the synthesis of desmethylsertraline (B1148675), an active metabolite of sertraline. nih.govresearchgate.net These simulations can provide insights into the energy profiles and key residues involved in such reactions. For example, in the deamination reaction, the abstraction of a proton by a lysine (B10760008) residue (Lys291) is a key step for stereospecificity, and QM/MM MD simulations have been used to study the potential of mean force (PMF) for this reaction. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor (such as SERT).

Ligand-Protein Interaction Profiling with SERT and Other Targets

Molecular docking studies have been extensively used to investigate the interaction of sertraline and other SSRIs with the serotonin (B10506) transporter (SERT). nih.govnih.govresearchgate.netabap.co.in These studies aim to profile the interactions between the ligand and the protein, identifying potential binding sites and interaction patterns. While many studies focus on the active enantiomer of sertraline, the principles and methodologies applied are relevant to understanding the potential interactions of this compound with SERT and other targets. Docking studies have also explored the binding of sertraline to other proteins, such as serine hydroxymethyltransferase (SHMT1 and SHMT2), suggesting potential off-target interactions. nih.gov

Identification of Key Binding Residues and Halogen Bonding Interactions

Molecular docking and binding mode analysis help identify the specific amino acid residues in the protein that interact with the ligand. For sertraline binding to SERT, key interacting residues have been identified in various studies. nih.gov Halogen atoms, such as the chlorine atoms in sertraline, are known to play a crucial role in the specificity of SSRIs for SERT, often participating in halogen bonding interactions. nih.govnih.govresearchgate.netresearchgate.net Computational studies, including in silico binding mode analysis, have identified residues involved in halogen bond interactions with SERT ligands, such as the backbone carbonyl oxygen atoms of E493 and T497. nih.govresearchgate.net The steric environment and molecular topology can significantly influence the stabilization of the ligand-receptor complex through halogen bonding. researchgate.net

Conformational Analysis and Stereoisomer Stability Modeling

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. Modeling the stability of different stereoisomers, such as the cis and trans forms of sertraline, is crucial for understanding their relative prevalence and potential biological activity. While specific computational studies focusing solely on the conformational analysis and stability modeling of this compound were not prominently found in the search results, the principles of conformational analysis and stereoisomer stability modeling are well-established computational techniques applicable to this compound. youtube.com These methods often involve exploring the potential energy surface of the molecule to identify low-energy conformers and assess the energy differences between stereoisomers. Quantum chemistry methods and classical molecular mechanics can be used for exploring the potential energy surface and identifying low-energy conformers. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9882979 |

| Sertraline | 68617 |

| Desmethylsertraline | 65805 |

| Indatraline | 68750 |

| Dasotraline | 135411032 |

| Fluoxetine | 3381 |

| Citalopram (B1669093) | 2677 |

| Paroxetine | 4620 |

| Cocaine | 446220 |

| Ibogaine | 10233 |

| Clomipramine | 2693 |

| Imipramine | 3685 |

| Desipramine | 2997 |

| Fluvoxamine | 5324362 |

| Serotonin (5-HT) | 5208 |

| Norepinephrine (B1679862) (NET) | 836 |

| Dopamine (B1211576) (DAT) | 681 |

| SHMT1 | 64001 |

| SHMT2 | 113248 |

Interactive Data Tables

In Silico Studies of SERT Binding Pocket Residues

In silico studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the interactions between this compound and the serotonin transporter (SERT) at the atomic level. These computational approaches complement experimental data, providing detailed insights into the binding pocket residues involved and the nature of their interactions.

Sertraline is known to bind to the central substrate binding site of SERT, preventing serotonin reuptake and stabilizing the transporter in an outward-open conformation. biorxiv.org This binding site is located approximately halfway across the membrane within the twelve transmembrane helices of SERT. biorxiv.org

Computational modeling studies have identified key residues within the SERT binding pocket that are crucial for sertraline recognition and binding affinity. The amine group of sertraline has been shown to occupy subsite A, interacting with residues such as Asp98 and Tyr95. biorxiv.org These residues are considered crucial for drug binding. biorxiv.org In subsite B, Ser439 is located within close proximity to the halide atoms of sertraline. biorxiv.org Aromatic interactions are also formed between Tyr176 and the drug. biorxiv.org The side chain of Ile172 adopts a conformation that allows it to fit between substituents in subsites B and C. biorxiv.org

Further in silico analyses, including docking studies, have illustrated how sertraline is stabilized in the central binding pocket primarily through hydrophobic and π-stacking interactions. biorxiv.org These interactions occur between nearby residues and the tetralin ring and the para- and meta-substituted dichlorophenyl ring of sertraline. biorxiv.org Specific residues implicated in these interactions include Tyr95 (hydrophobic), Tyr176 (π-stacking), and Phe335 (hydrophobic). biorxiv.org While the sertraline molecule contains a secondary amine capable of hydrogen bonding, some docking reports have not shown hydrogen-bonding interactions in the residue fingerprint section. biorxiv.org

Studies utilizing bacterial homologs like LeuT have also provided valuable insights due to the high conservation of the amino acid sequence in the halogen-binding pocket between LeuT and SERT. nih.govresearchgate.net In the LeuT-sertraline structure, the two chlorine atoms on the phenyl ring of sertraline insert into a pocket formed by residues such as Leu25, Gly26, Leu29, Arg30, Tyr108, Ile111, and Phe253, making van der Waals contact with some of these residues. researchgate.net Mutation studies in SERT have further supported the importance of residues near this halogen-binding pocket for sertraline affinity. For instance, mutation of Tyr175 to glutamate (B1630785) resulted in a decrease in affinity, and mutation of Ile108 to leucine (B10760876) significantly lowered affinity. nih.gov

Molecular dynamics simulations have also been employed to explore the dynamics of sertraline binding and unbinding from SERT. These simulations can reveal the stability of the protein-ligand complex and the sustained nature of interactions with key residues over time. ijpsjournal.com While specific detailed data tables from molecular dynamics simulations for this compound and SERT binding pocket residues were not extensively detailed in the search results beyond general types of interactions and distances, the principles of such studies involve assessing factors like RMSD (Root Mean Square Deviation) for stability, RMSF (Root Mean Square Fluctuation) for residue flexibility, and analyzing persistent interactions. researchgate.netijpsjournal.com

The following table summarizes some of the key SERT binding pocket residues identified in in silico studies as interacting with sertraline:

| SERT Residue | Interaction Type (In Silico Studies) | Location in Binding Site | Supporting References |

| Asp98 | Interaction with amine group | Subsite A (Central Binding Site) | biorxiv.org, biorxiv.org |

| Tyr95 | Interaction with amine group, Hydrophobic | Subsite A (Central Binding Site) | biorxiv.org, biorxiv.org |

| Ser439 | Proximity to halide atoms | Subsite B (Central Binding Site) | biorxiv.org |

| Tyr176 | Aromatic/π-stacking interactions | Central Binding Site | biorxiv.org, biorxiv.org |

| Ile172 | Fits between substituents | Subsite B/C (Central Binding Site) | biorxiv.org |

| Phe335 | Hydrophobic interactions | Central Binding Site | biorxiv.org |

| Leu25 (LeuT homolog) | Halogen-binding pocket, van der Waals | Extracellular vestibule | researchgate.net |

| Gly26 (LeuT homolog) | Halogen-binding pocket | Extracellular vestibule | researchgate.net |

| Leu29 (LeuT homolog) | Halogen-binding pocket, van der Waals | Extracellular vestibule | researchgate.net |

| Arg30 (LeuT homolog) | Halogen-binding pocket | Extracellular vestibule | researchgate.net |

| Tyr108 (LeuT homolog) | Halogen-binding pocket, van der Waals | Extracellular vestibule | researchgate.net |

| Ile111 (LeuT homolog) | Halogen-binding pocket | Extracellular vestibule | researchgate.net |

| Phe253 (LeuT homolog) | Halogen-binding pocket, van der Waals | Extracellular vestibule | researchgate.net |

| Tyr175 | Important for affinity (mutation studies) | Near Halogen-binding pocket | nih.gov |

| Ile108 | Important for affinity (mutation studies) | Near Halogen-binding pocket | nih.gov |

These in silico investigations, coupled with experimental structural data where available (often from thermostabilized variants or homologs), provide a comprehensive picture of the molecular basis for this compound binding to the SERT protein, highlighting the critical roles of specific residues in the central binding pocket.

Future Directions in Rac Trans Sertraline Research

Development of Novel Stereoselective Synthetic Methodologies for Specific Isomers

The synthesis of sertraline (B1200038) involves the creation of two stereocenters, which can lead to the formation of multiple stereoisomers mdpi.comnih.gov. The current therapeutic agent is the (1S,4S) enantiomer nih.govnih.gov. Future research is directed towards developing more efficient and highly stereoselective synthetic routes to access specific sertraline isomers, including the trans enantiomers (1S,4R) and (1R,4S), with high optical purity rsc.orgptfarm.pl.

Existing methods for sertraline synthesis often involve steps that can produce a mixture of cis and trans isomers, followed by separation or resolution to obtain the desired (1S,4S) enantiomer google.comresearchgate.net. Novel methodologies are being explored to improve stereocontrol earlier in the synthesis. This includes investigating metal-catalyzed enantioselective reductive coupling reactions and asymmetric hydrogenation techniques using specific chiral catalysts rsc.orgptfarm.pl. For instance, studies have explored Ni-catalyzed enantioselective reductive coupling and asymmetric hydrogenation of olefin functional groups using rhodium diphosphine catalysts with specific ligands to control stereochemistry rsc.org. Biocatalysis, utilizing enzymes such as transaminases, is also emerging as a promising avenue for achieving high stereoselectivity in the synthesis of chiral amine intermediates relevant to sertraline nih.gov. Research into novel transaminases with remote stereoselectivity has shown potential for resolving amine intermediates, which could be integrated into synthetic routes for sertraline nih.gov.

Comprehensive Mechanistic Dissection of Non-Canonical Targets and Pathways

While sertraline is primarily known as a selective serotonin (B10506) reuptake inhibitor (SERT) nih.govmims.comwikipedia.org, research indicates that it interacts with other biological targets and influences pathways beyond SERT inhibition wikipedia.orgnih.govnih.gov. Future research aims to comprehensively dissect the mechanisms by which rac-trans-sertraline and its individual enantiomers interact with these non-canonical targets.

Studies have shown that sertraline can inhibit the dopamine (B1211576) transporter (DAT) and act as an antagonist at the sigma-1 (σ1) receptor, although its affinity for SERT is significantly higher wikipedia.orgnih.gov. The clinical relevance of these interactions is not yet fully understood and warrants further investigation wikipedia.org. Additionally, sertraline has demonstrated activity against various non-psychiatric targets, including antimicrobial and anticancer activities oup.comasm.orgmdpi.comconicet.gov.ar. The mechanisms underlying these diverse effects, which are likely independent of SERT inhibition, are still being elucidated oup.comasm.org. For example, potential antifungal activity may involve interaction with fungal membrane transporter systems or diminishing extracellular phospholipase activity oup.com. Anticancer effects may involve inhibition of protein synthesis through the mTOR pathway or interference with other cellular pathways involved in tumorigenesis asm.orgmdpi.com.

Future research should employ advanced techniques, such as unbiased target identification screens and detailed biochemical and cellular assays, to map the full spectrum of proteins and pathways modulated by each sertraline stereoisomer. Understanding these non-canonical interactions is crucial for potentially repurposing sertraline enantiomers for new therapeutic indications and for understanding potential off-target effects. asm.orgmdpi.com.

Advanced In Vivo Stereoselective Pharmacokinetic and Pharmacodynamic Modeling

The pharmacokinetic and pharmacodynamic profiles of chiral drugs can be stereoselective, meaning that different enantiomers may be absorbed, distributed, metabolized, and excreted at different rates, and may elicit distinct biological responses mdpi.comnih.govresearchgate.net. Future research needs to focus on developing advanced in vivo stereoselective pharmacokinetic (PK) and pharmacodynamic (PD) models for this compound and its individual enantiomers.

Existing pharmacokinetic studies in animals have indicated stereoselective disposition of sertraline enantiomers, with differences observed in plasma levels and area under the curve (AUC) nih.govresearchgate.net. Sertraline is extensively metabolized in the liver by various cytochrome P450 (CYP) enzymes, including CYP2C19, CYP2B6, CYP3A4, and CYP2D6, and its metabolism can be stereoselective nih.govmims.comwikipedia.orgnih.gov. Its primary metabolite, N-desmethylsertraline, is also chiral and has some pharmacological activity, although significantly less potent than sertraline wikipedia.orgcenmed.comnih.gov.

Advanced in vivo modeling should aim to characterize the stereoselective absorption, distribution into target tissues (including the brain), metabolism by specific enzymes, and excretion of each trans-sertraline enantiomer. These models should integrate data from in vitro studies (e.g., enzyme kinetics, transporter interactions) and in vivo experiments to predict the concentration-time profiles of each enantiomer and their active metabolites in different biological compartments. Furthermore, PD modeling should link the exposure of individual enantiomers to specific biological effects, considering both canonical (e.g., SERT inhibition) and non-canonical targets. This will require sophisticated experimental designs and analytical techniques capable of quantifying individual stereoisomers in biological matrices. Understanding the stereoselective PK/PD relationships is essential for optimizing dosing strategies and predicting potential drug-drug interactions involving stereoselective pathways nih.govacs.orgacs.org.

Elucidation of Specific Biological Roles for Individual trans-Sertraline Enantiomers

While the (1S,4S) enantiomer is the therapeutically active component of sertraline nih.govnih.gov, the biological roles and potential activities of the trans-sertraline enantiomers ((1S,4R) and (1R,4S)) are less well-characterized and represent a key area for future research. Studies have suggested that the trans isomers may have different pharmacological profiles compared to the cis isomer mdpi.com. For instance, the (1R,4S)-trans enantiomer has been reported to inhibit serotonin, dopamine, and norepinephrine (B1679862) transporters, while the (1S,4R)-trans enantiomer is more selective for norepinephrine inhibition mdpi.com.

Q & A

Q. How can contradictory findings in this compound’s efficacy across demographic subgroups be systematically investigated?

- Approach : Perform meta-regression analyses of clinical trial data, stratifying by age, sex, and genetic polymorphisms (e.g., SLC6A4 variants) .

- Data Sharing : Deposit raw datasets in repositories like Zenodo with controlled access to enable reproducibility .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.